1-[Amino(propoxy)phosphoryl]oxypropane
Description
1-[Amino(propoxy)phosphoryl]oxypropane is an organophosphorus compound characterized by a phosphoryloxypropane backbone substituted with an amino group and a propoxy chain.
Properties
CAS No. |
17123-09-0 |
|---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
1-[amino(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H16NO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H2,7,8) |
InChI Key |
UAEJHSJCCBUAAP-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(N)OCCC |
Canonical SMILES |
CCCOP(=O)(N)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Amino vs. Thiolate/Ammonium Groups: The primary amine in the target compound contrasts with thiolate or quaternary ammonium groups in analogs (e.g., ). This difference impacts reactivity: thiolate-containing compounds exhibit higher nucleophilicity, while the amino group may enhance solubility in aqueous media .
- Propoxy vs. Lipid Anchors : Unlike Gd-DOTA-DSPE (), which incorporates lipid chains for membrane integration, the target compound’s propoxy group provides shorter alkyl chains, likely reducing lipophilicity .
Physicochemical Properties
Table 2: Experimental and Calculated Properties of Analogues
†*Estimated based on structural analogs.
Key Observations :
- Lipophilicity: The target compound’s amino group likely reduces LogP compared to halogenated analogs (e.g., LogP = 4.42 in ), enhancing water solubility .
- Acidity/Basicity: The amino group may confer basicity, contrasting with phosphonic acids (e.g., 2-Aminoethane-1-phosphoric acid, pKa ~5.8) that exhibit acidic behavior .
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